

Toxicological Profile of Perfluorotripropylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the toxicological profile of perfluorotripropylamine (PFTPA). Significant data gaps exist in the scientific literature regarding many standard toxicological endpoints for this substance. The information provided herein should be interpreted with caution and is intended for informational purposes for a scientific audience.

Executive Summary

Perfluorotripropylamine (PFTPA), a perfluorinated tertiary amine, has historically been used in specialized applications, most notably as a component of the artificial blood substitute Fluosol-DA. Despite its use in a clinical context, a comprehensive public toxicological profile for PFTPA is largely unavailable. This guide synthesizes the accessible data on its toxicological properties, highlighting both the known information and the considerable data deficiencies.

Safety data sheets and chemical supplier information frequently classify PFTPA as a skin, eye, and respiratory irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals also indicates potential for acute oral and dermal toxicity. Studies related to its use in Fluosol-DA provide some insight into its long biological half-life in animal models. However, crucial quantitative data from standardized acute toxicity, sub-chronic/chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity studies are not publicly available. This lack of data necessitates a cautious approach in any application involving potential human exposure.



Chemical and Physical Properties

Property	Value Value	Reference
Chemical Name	1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,3,3,3-heptafluoropropyl)propan-1-amine	[1]
CAS Number	338-83-0	[1]
Molecular Formula	C9F21N	[1]
Molecular Weight	521.07 g/mol	[2]
Appearance	Colorless, odorless, clear liquid	[3]
Boiling Point	125-135 °C	[2]
Melting Point	-52 °C	[2]
Density	1.82 g/cm ³	[2]
Vapor Pressure	20 mm Hg @ 37 °C	[4]
Solubility	Insoluble in water and ethanol; slightly soluble in DMSO and methanol.	[2][5]

Toxicological Data Acute Toxicity

Quantitative data for acute toxicity of perfluorotripropylamine is largely absent from publicly available literature. While some safety data sheets state "no data available" for oral, dermal, and inhalation routes, GHS classifications from PubChem suggest potential for harm.[1][4]



Endpoint	Classification	Notes	Reference
Acute Oral Toxicity	Harmful if swallowed (Category 4)	Based on aggregated GHS data; specific LD50 value not available.	[1]
Acute Dermal Toxicity	Toxic in contact with GHS data; specific skin (Category 3) LD50 value not available.		[1]
Acute Inhalation Toxicity	Data not available	[4][6]	
Skin Corrosion/Irritation	Causes skin irritation	Repeatedly cited in safety data sheets.	[2][6]
Serious Eye Damage/Irritation	Causes serious eye irritation	Repeatedly cited in safety data sheets.	[1][6]
Respiratory Irritation	May cause respiratory irritation	Cited in safety data sheets.	[2][6]

Sub-Chronic and Chronic Toxicity

No dedicated sub-chronic or chronic toxicity studies for perfluorotripropylamine were identified in the public domain. Therefore, No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) are not available.

Genotoxicity

There is no publicly available data from standard genotoxicity assays, such as the Ames test or in vitro/in vivo chromosomal aberration assays, for perfluorotripropylamine.[4][6]

Carcinogenicity

No long-term carcinogenicity bioassays for perfluorotripropylamine have been identified in the public literature.[4][6]



Reproductive and Developmental Toxicity

No studies on the effects of perfluorotripropylamine on fertility, reproduction, or embryonic/fetal development were found in the public domain.[4][6]

Immunotoxicity

Specific studies on the immunotoxicity of perfluorotripropylamine are not available. However, as a component of the blood substitute Fluosol-DA, some clinical studies noted pulmonary complications and effects on white blood cell counts in patients, which may suggest a potential for immunomodulatory effects of the complete formulation.[7][8] It is important to note that these effects cannot be directly attributed to PFTPA alone, as Fluosol-DA is a complex emulsion.[9]

Toxicokinetics

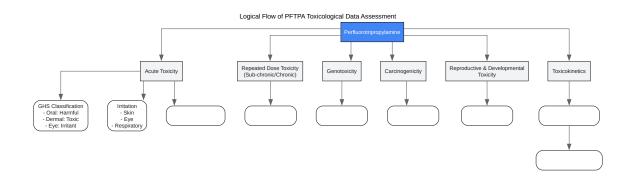
The most substantive data regarding the biological fate of PFTPA comes from studies of Fluosol-DA, an emulsion containing 3 parts PFTPA and 7 parts perfluorodecalin.[1]



Parameter	Species	Findings	Experimental Protocol	Reference
Biological Half- Life	Rat	Exponential half- lives for combined liver and spleen PFTPA ranged from 110 to 190 days. Linear half- lives ranged from 175 to 300 days.	Various dosages of an emulsion of PFTPA were administered to five rats. At intervals up to 86 weeks after infusion, (19F) MRI was used to measure the amount of PFTPA in the liver and spleen.	[1]
Distribution	Rat	After administration of Fluosol-DA, maximal storage of the perfluorochemica Is was reached in the spleen as early as 12 hours, while the liver reached maximal content after 2 days.	An emulsion of perfluorodecalin and perfluorotripropyl amine (4.4 g PFC/kg body weight) was administered to rats.	[1][3]
Human Half-Life (as Fluosol-DA)	Human	The half-life of Fluosol-DA in anemic patients was reported to be 24.3 ± 4.3 hours.	Clinical studies in patients receiving Fluosol-DA.	[1]



Visualizations Logical Relationship of Available Toxicological Data

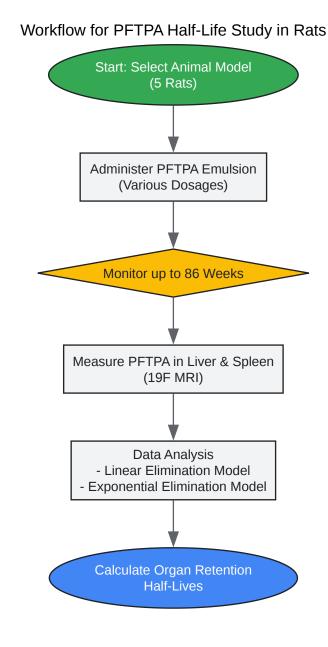


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Caption: Overview of available toxicological data for PFTPA.

Experimental Workflow for Biological Half-Life Determination in Rats





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Caption: Experimental design for PFTPA half-life determination.

Data Gaps and Future Research

The toxicological database for perfluorotripropylamine is remarkably sparse. The primary areas where data is critically lacking include:



- Acute Toxicity: Determination of LD50 and LC50 values for oral, dermal, and inhalation routes is necessary to accurately classify its acute toxicity.
- Repeated-Dose Toxicity: Sub-chronic (90-day) and chronic studies in rodent models are required to identify target organs and establish NOAELs for risk assessment.
- Genotoxicity: A standard battery of in vitro and in vivo genotoxicity tests is needed to evaluate its mutagenic and clastogenic potential.
- Carcinogenicity: Two-year bioassays in rodent models are necessary to assess the carcinogenic potential of PFTPA.
- Reproductive and Developmental Toxicity: Studies are required to understand the potential effects of PFTPA on fertility, reproductive organs, and embryonic/fetal development.
- Mechanistic Studies: Research into the potential mechanisms of toxicity, if any, would be highly valuable.

Given the persistence of other perfluorinated compounds in the environment and their associated health concerns, the lack of data for PFTPA represents a significant knowledge gap. A comprehensive toxicological evaluation according to current international guidelines is warranted for a complete and accurate risk assessment.

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